molecular formula C7H3Cl3O B152503 3,4-Dichlorobenzoyl chloride CAS No. 3024-72-4

3,4-Dichlorobenzoyl chloride

Cat. No. B152503
CAS RN: 3024-72-4
M. Wt: 209.5 g/mol
InChI Key: VTXNOVCTHUBABW-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoyl chloride is a chemical compound that serves as an important intermediate in various chemical syntheses. It is closely related to other chlorinated benzoyl chlorides and benzoic acid derivatives, which are often used in the production of agrochemicals, pharmaceuticals, and other organic compounds.

Synthesis Analysis

The synthesis of 3,4-dichlorobenzoyl chloride-related compounds can be achieved through various methods. For instance, the synthesis of 3,4-difluorobenzonitrile involves the use of 3,4-dichlorobenzoyl chloride through a process of amidation, dehydration, and fluorination, indicating the versatility of dichlorobenzoyl chlorides as intermediates in chemical synthesis . Additionally, the one-pot synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate demonstrates the use of chlorobenzoyl chloride in creating complex molecules .

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-dichlorobenzoyl chloride has been extensively studied. X-ray crystallography has been used to determine the structure of various chlorobenzoyl derivatives, revealing details such as bond lengths, bond angles, and overall molecular conformation . These studies provide insight into the geometric parameters that govern the properties and reactivity of these compounds.

Chemical Reactions Analysis

3,4-Dichlorobenzoyl chloride and its derivatives participate in a range of chemical reactions. For example, the cyclization of 1,4-phenylenediacrylic acid with thionyl chloride leads to the formation of benzo[d]thiophenes, a process that was initially mischaracterized but later corrected through structural analysis . This highlights the importance of accurate structural determination in understanding chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoyl chlorides and their derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and solvation effects play significant roles in determining these properties . For instance, the study of 3-chlorobenzo[b]thiophene-2-carbonyl chloride revealed the presence of weak CH…π interactions and van der Waals forces in the crystal structure, which are critical to the compound's stability . Similarly, the analysis of the interaction landscapes of a 3 × 3 isomer grid of monochlorobenzamides provided insights into the physicochemical properties of these compounds .

Scientific Research Applications

1. Synthesis of Herbicides and Pharmaceuticals

2. Organic Chemistry and Molecular Studies

3. Analytical Chemistry Applications

  • Enhanced spectrophotometric determination methods using 3,5-dichlorobenzoyl chloride have been developed for analytical purposes (Yang Xiao-hui, 2007).
  • It's used in reverse high-performance liquid chromatography for precise substance determination, showcasing its utility in analytical chemistry (Chen Xiao-ying, 2007).

4. Environmental and Microbial Studies

  • The compound plays a role in studies related to microbial degradation of chlorobenzoates in soil, contributing to understanding biodegradation processes (F. R. Brunsbach, W. Reineke, 1993).
  • Research on the biodegradation of 3,4-Dichlorobenzoic acid by Edwardsiella tarda reveals insights into microbial metabolism of chlorinated compounds (A. Alqudah, Waleed Jaafreh, 2020).

5. Materials Science and Novel Compound Synthesis

  • It is used in the synthesis of various organic compounds and materials, contributing to the development of new materials and chemicals for diverse applications (Various Authors, Various Years).

Safety And Hazards

3,4-Dichlorobenzoyl chloride is classified as a skin corrosive and causes serious eye damage . It is sensitive to moisture and should be handled with appropriate protective clothing and eye/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

3,4-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNOVCTHUBABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062793
Record name Benzoyl chloride, 3,4-dichloro-
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzoyl chloride

CAS RN

3024-72-4
Record name 3,4-Dichlorobenzoyl chloride
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name 3,4-dichlorobenzoyl chloride
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Record name 3,4-Dichlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 3,4-dichlorobenzoic acid (20 g, 105.26 mmol) in thionyl chloride (200 ml) was stirred overnight at 90° C. The resulting mixture was concentrated under vacuum to afford 3,4-dichlorobenzoyl chloride as light yellow oil (20 g, 91%).
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Synthesis routes and methods II

Procedure details

Similarly, substituting 2-chloro-4-nitrobenzoyl chloride, 3-bromo-4-methylbenzoyl chloride, 2,6-difluorobenzoyl chloride, 2,5-dichlorobenzoyl chloride, 3,5-dichlorobenzoyl chloride or naphthoyl chloride, for 3,4-dichlorobenzoyl chloride, yields respectively: 2-chloro-4-nitrobenzoic acid, 2-(tert)-butylhydrazide; 3-bromo-4-methylbenzoic acid, 2-(tert)-butylhydrazide; mp 95°-97° C.; 2,5-dichlorobenzoic acid 2-(tert)-butylhydrazide and 3,5dichlorobenzoic acid, 2-(tert)-butylhydrazide, mp 163°-165° C.; 1-naphthoic acid, 2-(tert)-butylhydrazide mp 148°-150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
D Kesuma, TA Yuniarta, GS Putra… - Pakistan Journal of …, 2022 - repository.ubaya.ac.id
The research aims to synthesize 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one and evaluate its anticancer activity against MCF-7. This compound was selected based on in-…
Number of citations: 6 repository.ubaya.ac.id
M Erben, A Růžička, J Vinklárek, V Šťáva… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, [Fe(C5H5)(C12H7Cl2O)], the cyclopentadienyl rings are almost parallel and eclipsed as typically found for similar monosubstituted ferrocene derivatives. Weak C…
Number of citations: 3 scripts.iucr.org
JR Deschamps, D Parrish, TE Prisinzanob - researchgate.net
Salvinorin A and B are potent κ selective opioid receptor agonists from Salvia divinorum. An infusion prepared from fresh or dried leaves is used by the Mazatec Indians to stop diarrhea, …
Number of citations: 2 www.researchgate.net
DW Combs, K Reese, LAM Cornelius… - Journal of medicinal …, 1995 - ACS Publications
A novel series of nonsteroidal heterocycles was discovered which display cell-type selective, high-affinity (nanomolar) binding to the progesterone receptors from TE85 osteosarcoma …
Number of citations: 104 pubs.acs.org
A Al-Riyahee, A Shenta, K Saud - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
A novel thiosemicarbazone derivative (DEHC-H), (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene) hydrazine-1-carbonothioyl) benzamide was synthesized after three steps. Firstly, the …
Number of citations: 3 ejchem.journals.ekb.eg
AK El-Ziaty, ME Shaban, AM Youssef… - Biological Sciences …, 2008 - v2.pjsir.org
The reaction of 3, 4-dichlorobenzoyl chloride with 3, 5-dibromo anthranilic acid yielded benzoxazine deriva-tive (1), whose reaction with primary and secondary amines such as benzyl …
Number of citations: 9 v2.pjsir.org
KH Park, DN Kevill - Journal of Physical Organic Chemistry, 2012 - Wiley Online Library
The ortho‐effect of substituents upon the kinetics of reactions taking place at a reaction center attached to an aromatic ring has long been a topic of interest. For benzoyl chloride …
Number of citations: 7 onlinelibrary.wiley.com
RT Blickenstaff, WR Hanson, S Reddy, R Witt - Bioorganic & Medicinal …, 1995 - Elsevier
There is an interest and need for new compounds that protect tissues from radiation injury. In cancer therapy, the protection of normal tissue without protecting tumors is one way to …
Number of citations: 29 www.sciencedirect.com
CY Cheng, BI Liou, ST Jih - Journal of the Chinese Chemical …, 1993 - Wiley Online Library
Diethylaluminum trimethylsilylacctylide reacted stereospecifically with the mesylate of trans‐2‐(N‐ pyrrolidinyl)cyclohexanol (2) to give trans‐N‐[2‐(trimethylsilylacetylcnyl)cyclohexyl]…
Number of citations: 1 onlinelibrary.wiley.com
PE HOCH - The Journal of Organic Chemistry, 1961 - ACS Publications
A series of new Diels-Alder adducts of l, 2, 3, 4-tetrachloro-5, 5-dimethoxycyclopentadiene have been prepared. The adducts derived from vinyl chloride, ethyl acrylate, ethylene, …
Number of citations: 30 pubs.acs.org

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